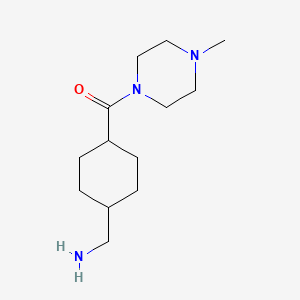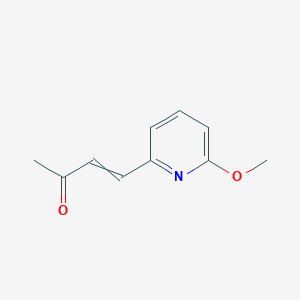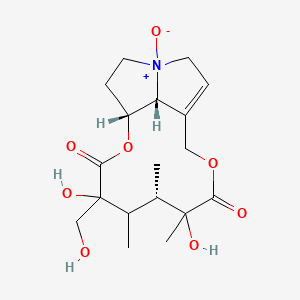
(3-Methyl-1-phenylbutyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-1-phenylbutyl)hydrazine is an organic compound with the molecular formula C11H18N2 It is a hydrazine derivative characterized by the presence of a phenyl group and a methyl group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1-phenylbutyl)hydrazine typically involves the reaction of appropriate hydrazides with aldehydes or ketones. One common method includes the condensation of hydrazine with a suitable aldehyde or ketone in an organic solvent . The reaction conditions often involve moderate temperatures and the use of catalysts to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced techniques such as mechanosynthesis and solid-state melt reactions has been explored to improve efficiency .
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-1-phenylbutyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may produce amines or other reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as methyl iodide, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(3-Methyl-1-phenylbutyl)hydrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-Methyl-1-phenylbutyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of hydrazones and other derivatives, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
- (3-Methyl-1-phenylpropyl)hydrazine
- (3-Methyl-1-phenylpentyl)hydrazine
- (3-Methyl-1-phenylhexyl)hydrazine
Comparison: Compared to these similar compounds, (3-Methyl-1-phenylbutyl)hydrazine exhibits unique properties due to its specific molecular structure. The presence of the butyl chain and the positioning of the methyl and phenyl groups influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
1016724-71-2 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(3-methyl-1-phenylbutyl)hydrazine |
InChI |
InChI=1S/C11H18N2/c1-9(2)8-11(13-12)10-6-4-3-5-7-10/h3-7,9,11,13H,8,12H2,1-2H3 |
InChI Key |
PQYXBADXXWSEGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


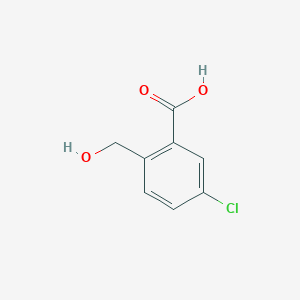

![1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B15146683.png)
![(1S,4aS,5S,7S,7aS)-7-(Acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B15146695.png)
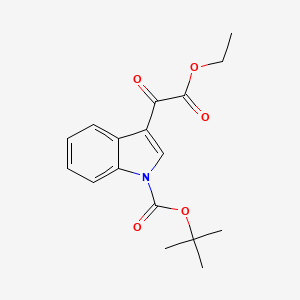
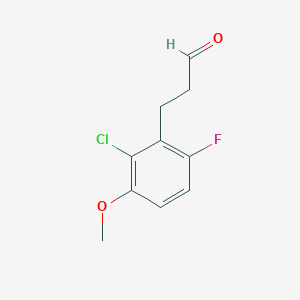
![Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate](/img/structure/B15146700.png)
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride](/img/structure/B15146705.png)
![[(2,3-Dimethylphenyl)methyl]hydrazine](/img/structure/B15146706.png)

![5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one dihydrochloride](/img/structure/B15146725.png)
